Imazaquin

Descripción general

Descripción

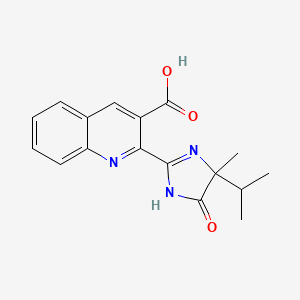

Imazaquin es un compuesto orgánico perteneciente a la clase de herbicidas imidazolinónicos. Se utiliza principalmente para controlar una amplia gama de especies de malezas. This compound es un sólido incoloro o blanco, aunque las muestras comerciales pueden aparecer marrones o tostadas. Este compuesto es conocido por su eficacia en la inhibición del crecimiento de las malezas al dirigirse a enzimas específicas que participan en la síntesis de aminoácidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Imazaquin se sintetiza mediante una serie de reacciones químicas que implican la formación de un anillo imidazolinónico. La ruta sintética generalmente comienza con la reacción de ftalimida con varios reactivos para formar un compuesto tricíclico. Este compuesto luego se reacciona aún más para formar la estructura del anillo imidazolinónico .

Métodos de producción industrial

En entornos industriales, this compound se produce utilizando reactores químicos a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso implica el uso de solventes, catalizadores y condiciones específicas de temperatura y presión para optimizar la reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

Imazaquin experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su degradación y transformación en el medio ambiente.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y diversos solventes. Las condiciones de reacción, como la temperatura, el pH y la presión, se controlan cuidadosamente para lograr los productos deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen sus metabolitos, como la 4-metilen-2-(quinolin-2-il)-1H-imidazol-5(4H)-ona, el quinolina-3-carbaldehído y otros compuestos relacionados .

Aplicaciones Científicas De Investigación

Imazaquin is an imidazolinone herbicide utilized to manage a broad spectrum of weed species . It functions by inhibiting the synthesis of specific amino acids (valine, leucine, and isoleucine) crucial for plant growth .

Properties of this compound

This compound is a colorless or white solid, though it can appear brown or tan in commercial samples . It has a water solubility of 60 mg/L and a half-life in soil of 60 days, classifying it as a moderately persistent pesticide . Its interaction with soil humic acids is significantly affected by environmental pH, with greater adsorption occurring at lower pH levels, particularly near the pKa of its carboxylic group . this compound has a sorption coefficient of 20, indicating its tendency to bind to soil particles, which can hinder its movement and increase its persistence .

Uses of this compound

This compound is mainly used to control weed growth in soybean crops, lawns, and turf fields . It can be applied pre-plant incorporated, pre-plant surface, pre-emergence, or early post-emergence . It is registered for use on soybeans primarily across the central Midwest from Kentucky to Illinois and across the mid-South in Arkansas, Louisiana, and Mississippi . It is also used for weed control on ornamentals and warm-season turfgrass in residential and non-residential settings, particularly in the southern U.S., due to its lack of selectivity on cool-season grasses .

Genotoxicity Studies

This compound's potential genotoxicity has been evaluated through in vitro and in vivo studies. One study using Chinese hamster ovarian cell lines (CHO-K1 and CHO xrs-5) and the micronucleus test on Swiss mice bone marrow cells found that this compound did not induce a significant increase in chromosome aberration frequency or micronuclei frequencies . This suggests that this compound does not act as a clastogenic agent . Similarly, another study found that this compound technical was non-mutagenic in reverse mutation assays using Salmonella typhimurium and Escherichia coli strains, and did not induce DNA synthesis in rat primary hepatocytes .

Pharmacological Effects

General pharmacology studies in mice, dogs, guinea pigs, and rats have shown several effects of this compound :

- Central Nervous System: In mice, oral doses of this compound produced muscle relaxant and depressant effects on the central nervous system .

- Respiration and Circulation: In dogs, intraperitoneal administration of this compound decreased blood flow and blood pressure, while increasing heart rate and respiration .

- Digestive System: In mice, oral doses of this compound increased the propulsion of charcoal meal in the small intestines .

Environmental Impact

This compound's dissipation in soil has been studied, with a reported half-life of 10.37 days in one study . Its behavior in soil is influenced by pH, with greater adsorption to soil humic acids at lower pH levels .

Herbicide Mechanism

Mecanismo De Acción

Imazaquin ejerce sus efectos herbicidas inhibiendo la enzima acetohidroxiácido sintasa (AHAS), que es crucial para la síntesis de aminoácidos de cadena ramificada como la leucina, la isoleucina y la valina. Al inhibir esta enzima, this compound interrumpe la producción de aminoácidos esenciales, lo que lleva a la cesación del crecimiento de las plantas y la muerte eventual de la maleza .

Comparación Con Compuestos Similares

Imazaquin pertenece a la clase de herbicidas imidazolinónicos, que también incluye compuestos como imazametabenz-metil, imazapyr, imazapic, imazethapyr e imazamox. Estos compuestos comparten una estructura central similar, pero difieren en sus estructuras cíclicas adjuntas y grupos funcionales específicos. This compound es único en su estructura cíclica específica y su eficacia en el control de una amplia gama de especies de malezas .

Lista de compuestos similares

- Imazametabenz-metil

- Imazapyr

- Imazapic

- Imazethapyr

- Imazamox

Actividad Biológica

Imazaquin is an imidazolinone herbicide primarily used for controlling broadleaf weeds in soybean crops. Its biological activity is characterized by its mode of action, environmental behavior, and effects on various plant species. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity, including data tables and case studies.

Mode of Action

This compound functions by inhibiting the synthesis of essential amino acids—valine, leucine, and isoleucine—through its action on the acetolactate synthase (ALS) enzyme pathway. This inhibition disrupts protein synthesis and ultimately leads to plant death. The herbicide is applied pre-plant, pre-emergence, or early post-emergence in soybean cultivation, particularly in the Midwest and Southern U.S. regions .

Environmental Behavior

Sorption and Desorption:

The behavior of this compound in soil is significantly influenced by soil properties such as pH, organic carbon content, and texture. A study conducted in Brazil demonstrated that this compound sorption increased as soil pH decreased from 8 to 3, indicating stronger binding at lower pH levels due to positively charged interactions with soil minerals like kaolinite and iron/aluminum oxides .

Table 1: Sorption Characteristics of this compound in Various Soil Types

| Soil Type | pH Level | Sorption Coefficient (Kf) | Desorption Ratio |

|---|---|---|---|

| Clay Soil | 8 | 0.15 | 0.75 |

| Sandy Soil | 6 | 0.10 | 0.80 |

| Acidic Soil | 3 | 0.25 | 0.65 |

Phytotoxicity Studies

Phytotoxicity assessments reveal that this compound exhibits varying toxicity levels depending on the concentration and soil type. A study reported IC50 values (the concentration causing a 50% reduction in plant growth) ranging from to across different soils . These values indicate that this compound can significantly impact sensitive rotational crops if residual concentrations remain high after application.

Table 2: IC50 Values of this compound in Different Soil Types

| Soil Type | IC50 (mg L) |

|---|---|

| Ansai Soil | 0.06 |

| Huajiachi Soil | 0.13 |

| Xiaoshan Soil | 0.90 |

Case Studies

-

Wheat Straw Amendment:

A study investigated the effect of incorporating wheat straw into soil on the biological activity of this compound. Results indicated that wheat straw amendment altered the concentration of this compound in soil solutions over time, demonstrating a gradual decline correlated with increased herbicide rates . This suggests that organic amendments can influence herbicide efficacy and environmental persistence. -

Tillage Systems Impact:

Research examining this compound mobility in Sharkey clay soil revealed that different tillage practices affected its persistence and phytotoxicity to subsequent crops. The findings indicated that injury symptoms in cotton decreased significantly over time following this compound application, suggesting a recovery period for sensitive crops .

Human Health and Environmental Risks

The EPA has classified this compound as a low-toxicity pesticide with acceptable risk levels under current use conditions. Assessments indicate minimal health risks from dietary exposure through food and drinking water . However, potential short-term exposure risks exist during application processes in residential areas.

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to quantify imazaquin adsorption in soils?

The batch equilibrium method is standard for adsorption studies. Researchers typically apply radiolabeled this compound (e.g., ¹⁴C) to soil samples, centrifuge the mixture, and measure supernatant radioactivity via liquid scintillation spectrometry. The Freundlich model (S = K_f × C_e^N) is used to fit adsorption data, where S is adsorbed mass per soil unit, C_e is equilibrium concentration, and K_f/N are constants. Soils should be sieved (<2 mm) and characterized for clay, organic carbon (OC), and mineralogy to contextualize results .

Q. How do soil properties influence this compound mobility?

this compound’s low sorption is attributed to its amphiphilic nature (pKa₁=3.8, pKa₂=2.1). Key factors include:

- Clay content : Higher clay increases adsorption due to cation exchange and surface interactions.

- Organic carbon : Soils with >2% OC show higher K_oc (organic carbon-normalized adsorption coefficient).

- pH : Acidic soils enhance protonation of this compound’s carboxyl group, reducing solubility and increasing adsorption. Experimental validation requires comparing soils like Rhodic Hapludox (high clay) vs. Quartzipsamment (sandy) under controlled conditions (25±2°C, dark) .

Q. What analytical techniques are critical for characterizing this compound in environmental samples?

High-performance liquid chromatography (HPLC) with UV/fluorescence detection is standard. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. Quantify adsorption/desorption using ¹⁴C-labeled this compound and scintillation counting. Ensure calibration curves cover expected concentrations (e.g., 0.67–10.72 µmol L⁻¹) .

Advanced Research Questions

Q. How can hysteresis in this compound desorption be mechanistically explained?

Hysteresis (desorption coefficients > adsorption) suggests irreversible binding or pore trapping. To investigate:

- Perform sequential desorption with CaCl₂ (0.005 mol L⁻¹) and compare Freundlich parameters.

- Apply the Elovich kinetic model (q_t = α + β ln(t)) to identify biphasic sorption: rapid surface binding followed by slow diffusion into soil micropores.

- Use Fick’s Law to assess diffusion-controlled mechanisms. Note hysteresis magnitude correlates with clay/OC content, impacting bioavailability and leaching risks .

Q. What statistical approaches resolve contradictions in this compound adsorption data across studies?

Inconsistencies often arise from soil heterogeneity or normalization errors. Mitigate by:

- Standardizing K_oc values using OC content (K_oc = K_d × 100/%OC).

- Conducting meta-analyses with multivariate regression to isolate variables (e.g., pH, clay%).

- Reporting uncertainties (e.g., 95% confidence intervals for K_f/N) and using ANOVA to compare soil types .

Q. How can this compound’s environmental fate be modeled despite its low sorption?

Integrate kinetic and thermodynamic data into transport models (e.g., HYDRUS-1D). Key steps:

- Validate models with column leaching experiments under varying irrigation regimes.

- Incorporate hysteresis indices and degradation rates (e.g., photolysis/half-life in aerobic soils).

- Sensitivity analysis to prioritize parameters (e.g., K_oc, degradation rate) .

Q. What protocols ensure reproducibility in this compound synthesis and purity assessment?

- Synthesis : Follow imidazolinone synthesis routes, isolating intermediates via recrystallization.

- Purity : Use nuclear magnetic resonance (NMR) for structural confirmation and HPLC for purity (>98%).

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental replication .

Q. Methodological Guidance

- Data Presentation : Use tables to compare Freundlich parameters (K_f, N) across soils. Include raw data in appendices and processed data (e.g., normalized K_oc) in main texts .

- Ethical Compliance : Obtain approvals for radioactive tracer use (¹⁴C) and disclose conflicts of interest .

- Literature Review : Prioritize studies indexed in CAS SciFinder or PubMed, avoiding non-peer-reviewed platforms .

Propiedades

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABMTIJINOIHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt) | |

| Record name | Imazaquin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024152 | |

| Record name | Imazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA] | |

| Record name | Imazaquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.013 mPa @ 60 °C | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Tan solid, Crystals from hexane + ethyl acetate | |

CAS No. |

81335-37-7 | |

| Record name | Imazaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazaquin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZAQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZY7C31XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

219-222 °C (decomposition) | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.